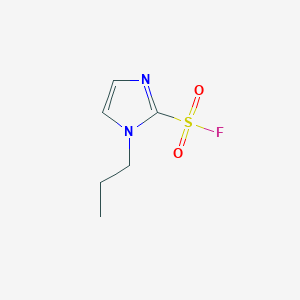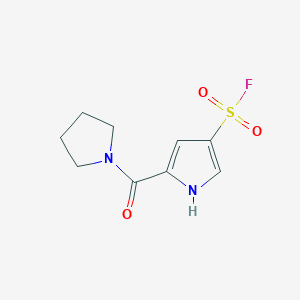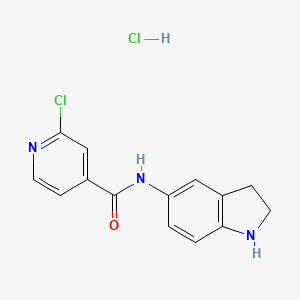
1-Propylimidazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylimidazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H9FN2O2S.
Mechanism of Action
Target of Action
1-Propylimidazole-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .
Biochemical Pathways
This compound is involved in the sulfur(vi)-fluoride exchange (SuFEx) processes . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Pharmacokinetics
The pharmacokinetics of this compound are primarily governed by pH and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . This property can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and its bioavailability.
Result of Action
The result of the action of this compound is the modification of target proteins. This modification can lead to changes in the function of these proteins, potentially leading to various biological effects .
Biochemical Analysis
Biochemical Properties
1-Propylimidazole-2-sulfonyl fluoride, as a SuFEx warhead, can be appended to small molecules to investigate protein-ligand interactions . It reacts with the catalytic serine in protease enzymes and can target several nucleophilic residues in protein binding sites, including tyrosine, lysine, serine, and threonine . The reactivity of this compound is influenced by cation exchange processes under high-sodium and alkaline pH conditions .
Cellular Effects
The discerning reactivity of sulfur (VI)-fluoride exchange (SuFEx) chemistry, which includes this compound, has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . This labeling can lead to the development of irreversible inhibitor drugs and chemical probes with improved pharmacological duration and selectivity .
Molecular Mechanism
The molecular mechanism of this compound involves the S (VI)–F bonds being exchanged with incoming nucleophiles to yield stable S (VI)–O and S (VI)–N linked products . Upon binding with other biological targets, this compound would be brought into proximity to a nucleophile on the target . This proximity enables this compound to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
. The experimental dosages often surpass the normal environmental concentrations and are difficult to compare with human exposures .
Metabolic Pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Guidelines exist for the transport, distribution, and handling of anhydrous hydrogen fluoride and hydrofluoric acid solutions, which may provide some insight .
Subcellular Localization
The subcellular localization of this compound is not well-documented. The subcellular localization of a protein is often tied to its function, so it’s important to determine where your protein of interest resides .
Preparation Methods
The synthesis of 1-Propylimidazole-2-sulfonyl fluoride typically involves the reaction of imidazole derivatives with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides . Another method involves a one-pot synthesis from sulfonates or sulfonic acids under mild reaction conditions using readily available reagents .
Chemical Reactions Analysis
1-Propylimidazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Fluorosulfonylation: Direct fluorosulfonylation using fluorosulfonyl radicals is a notable reaction, leading to the formation of diverse functionalized sulfonyl fluorides.
Common reagents used in these reactions include sulfuryl fluoride gas and other solid reagents like FDIT and AISF . The major products formed from these reactions are typically sulfonyl fluoride derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Propylimidazole-2-sulfonyl fluoride has found applications in several scientific research areas:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Chemical Biology: The compound is employed in the development of chemical probes for studying protein interactions and enzyme functions.
Drug Discovery: It serves as a precursor for designing potential drug candidates, particularly those targeting specific protein binding sites.
Materials Science: The compound’s unique reactivity makes it useful in the development of advanced materials with specific properties.
Comparison with Similar Compounds
1-Propylimidazole-2-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as:
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and use in chemical biology.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Sulfonyl Fluoride-Containing Probes: These probes are used for labeling protein binding sites and studying enzyme mechanisms.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
1-propylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZDWXOZFUVPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
![6-(4-Fluorophenyl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2562485.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2562488.png)

![2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2562492.png)
![2-(cyclopentylsulfanyl)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2562493.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2562496.png)
![3-(4-bromophenyl)-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2562497.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2562499.png)
![(Z)-methyl 2-((2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2562500.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2562501.png)
